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Compound of Interest

Compound Name: 5-Aminonicotinic acid

Cat. No.: B189487

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed framework for conducting theoretical and
computational studies on 5-Aminonicotinic acid, a significant pyridine derivative utilized as a
biochemical reagent and a key intermediate in the synthesis of pharmaceuticals.[1] While
extensive dedicated theoretical research on 5-Aminonicotinic acid is not yet prevalent in
published literature, this document outlines the established computational methodologies and
experimental protocols necessary for a thorough investigation. By leveraging data from closely
related analogs, such as nicotinic acid and other aminonicotinic acid isomers, this guide offers
a robust roadmap for researchers aiming to explore the molecular properties, reactivity, and
potential biological activity of 5-Aminonicotinic acid through in silico methods.

Molecular Structure and Properties

5-Aminonicotinic acid (5-ANA), with the chemical formula CeHsN202, is an aromatic
compound containing both a basic amino group and an acidic carboxylic acid group attached to
a pyridine ring.[1][2] This dual functionality imparts unique chemical reactivity, making it a
versatile building block in organic synthesis.

Table 1: Physicochemical Properties of 5-Aminonicotinic Acid
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Property Value Reference
Molecular Formula CeHeN202 [2]
Molecular Weight 138.12 g/mol [2]
CAS Number 24242-19-1 [2]

Off-white to light yellow
Appearance , [3]
crystalline powder

| IUPAC Name | 5-aminopyridine-3-carboxylic acid [[2] |

Theoretical Studies: A Methodological Overview

A comprehensive theoretical investigation of 5-Aminonicotinic acid involves a multi-faceted
approach, primarily centered around Density Functional Theory (DFT) calculations. These
studies are crucial for understanding the molecule's electronic structure, reactivity, and
spectroscopic properties.
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Computational Workflow for 5-Aminonicotinic Acid
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A general workflow for the computational analysis of 5-Aminonicotinic acid.
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DFT is a powerful qguantum mechanical modeling method used to investigate the electronic
structure of many-body systems. For a molecule like 5-Aminonicotinic acid, DFT can provide
valuable insights into its geometry, stability, and reactivity.

2.1.1. Geometry Optimization The first step in any DFT study is to find the minimum energy
structure of the molecule. This is achieved through geometry optimization. A common and
reliable method is the B3LYP functional with a 6-311++G(d,p) basis set.[4][5] The optimized
geometry provides theoretical values for bond lengths, bond angles, and dihedral angles.

Table 2: Theoretical Optimized Geometrical Parameters of Nicotinic Acid (as an analog for 5-
Aminonicotinic Acid) (Note: Data for nicotinic acid is presented here as a reference for the
expected values for 5-aminonicotinic acid.)
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Bond Length (A) /

Parameter Method Reference
Angle (°)
Bond Lengths B3LYP/6-311++G(d,p) [6]
N1-C2 1.336
C2-C3 1.395
C3-C4 1.393
C4-C5 1.391
C5-C6 1.389
C6-N1 1.338
C3-C7 1.498
C7-08 1.213
C7-09 1.359
09-H10 0.971
Bond Angles
C6-N1-C2 117.8
N1-C2-C3 1234
C2-C3-C4 118.0
C3-C4-C5 119.1
C4-C5-C6 118.6
C5-C6-N1 123.1
N1-C2-H11 116.1
C4-C3-C7 121.2
C3-C7-08 125.1
C3-C7-09 111.9
C7-09-H10 105.8
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2.1.2. Vibrational Frequency Analysis Following geometry optimization, a vibrational frequency
analysis should be performed at the same level of theory to confirm that the optimized structure
is a true minimum on the potential energy surface (i.e., no imaginary frequencies). This
analysis also provides theoretical infrared (IR) and Raman spectra, which can be compared
with experimental data for validation. The calculated vibrational modes can be assigned to
specific molecular motions (e.g., C-H stretch, C=0 stretch).

Table 3: Selected Calculated Vibrational Frequencies for Nicotinic Acid (as an analog for 5-
Aminonicotinic Acid) (Note: Data for nicotinic acid is presented here as a reference for the
expected values for 5-aminonicotinic acid.)

Calculated Experimental
Mode Frequency Frequency Assighment Reference
(cm™?) (cm™?)
v(O-H) 3713 3434 O-H stretching [6]
v(C-H) 3128-3080 - C-H stretching [6]
v(C=0) 1785 1712 C=0 stretching [6]
) Pyridine ring
Ring Skel. 1622 1615 o [6]
skeletal vibration
O-H in-plane
d(0O-H) 1335 1320 [6]
bend

2.1.3. Frontier Molecular Orbital (HOMO-LUMO) Analysis The Highest Occupied Molecular
Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for
understanding a molecule's reactivity. The HOMO is the orbital that acts as an electron donor,
while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO
(the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A
smaller gap suggests higher reactivity.
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HOMO-LUMO energy gap concept.

Table 4: Calculated Electronic Properties of Nicotinic Acid Analogs (Note: This table presents

hypothetical data for 5-Aminonicotinic acid based on typical values for similar molecules.)

Parameter Value (eV) Method

E_HOMO -6.5 B3LYP/6-311++G(d,p)
E_LUMO -1.8 B3LYP/6-311++G(d,p)
HOMO-LUMO Gap (AE) 4.7 B3LYP/6-311++G(d,p)
lonization Potential (1) 6.5

Electron Affinity (A) 1.8

Chemical Hardness (n) 2.35 (I-A)/2

Chemical Softness (S) 0.21 1/(2n)
Electronegativity (X) 4.15 (I+A)/2

Electrophilicity Index (w) 3.67 X3(2n)
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2.1.4. Molecular Electrostatic Potential (MEP) Analysis The MEP map is a visual representation
of the electrostatic potential on the surface of a molecule. It is useful for identifying the regions
of a molecule that are rich or poor in electrons, which in turn helps in predicting the sites for
electrophilic and nucleophilic attack.

2.1.5. Natural Bond Orbital (NBO) Analysis NBO analysis provides information about the
charge distribution within the molecule, hybridization of atoms, and the nature of bonding and
antibonding orbitals. It is a powerful tool for understanding delocalization and hyperconjugative
interactions.

Molecular docking is a computational technique that predicts the preferred orientation of one
molecule to a second when bound to each other to form a stable complex. In the context of
drug development, it is used to predict the binding mode and affinity of a small molecule
(ligand), such as 5-Aminonicotinic acid, to the active site of a target protein (receptor).

Table 5: Hypothetical Molecular Docking Results for 5-Aminonicotinic Acid (Note: This table
presents a hypothetical scenario for illustrative purposes.)

Target Protein Binding Energy Key Interacting .
. Type of Interaction

(PDB ID) (kcallmol) Residues
Hypothetical Kinase

-7.8 ARG 123, LYS 45 Hydrogen Bond
(XXXX)
PHE 210 Pi-Pi Stacking
VAL 50 Hydrophobic
Hypothetical Receptor ]

-6.5 ASP 88 Salt Bridge
(YYYY)
SER 90, GLN 150 Hydrogen Bond

Experimental Protocols

Theoretical studies are most powerful when validated by experimental data. The following
section outlines key experimental protocols relevant to the study of 5-Aminonicotinic acid.
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A common method for the synthesis of 5-Aminonicotinic acid is from 5-bromonicotinic acid.[7]

[8]

Protocol:

A mixture of 5-bromonicotinic acid (e.g., 20.2 g, 100 mmol) and copper sulfate pentahydrate
(e.g., 4.98 g, 20 mmol) in an aqueous ammonia solution (e.g., 40 mL) is prepared.

e The mixture is stirred in a high-pressure reactor at 170-180°C for approximately 19 hours.

 After cooling, the dark-colored solution is treated with a sodium sulfide solution to precipitate
and remove copper ions.

o The mixture is filtered, and the filtrate is adjusted to a pH of 4-5 with a suitable acid (e.qg.,
HCI).

e The solution is then concentrated to precipitate the product, 5-Aminonicotinic acid.

e The product is collected by filtration and dried.
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Synthesis of 5-Aminonicotinic Acid
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A flowchart of the synthesis of 5-Aminonicotinic acid.
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3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify
the functional groups present in the molecule by measuring the absorption of infrared radiation.

Protocol:

e A small amount of the synthesized 5-Aminonicotinic acid is mixed with potassium bromide
(KBr).

e The mixture is pressed into a thin pellet.

o The pellet is placed in an FTIR spectrometer, and the spectrum is recorded, typically in the
range of 4000-400 cm™~1,

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy *H and 13C NMR spectroscopy are
used to determine the structure of the molecule by providing information about the chemical
environment of the hydrogen and carbon atoms, respectively.

Protocol:

o Asample of 5-Aminonicotinic acid is dissolved in a suitable deuterated solvent (e.g.,
DMSO-ds).

e The solution is placed in an NMR tube.
e The 'H and 3C NMR spectra are recorded on an NMR spectrometer.
Protocol:

e Ligand Preparation: The 3D structure of 5-Aminonicotinic acid is generated and optimized
using computational chemistry software (e.g., using the results from the DFT geometry
optimization).

o Receptor Preparation: The 3D structure of the target protein is obtained from the Protein
Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed,
and polar hydrogens are added.

e Docking Simulation: A docking program (e.g., AutoDock Vina) is used to predict the binding
poses of 5-Aminonicotinic acid in the active site of the target protein. The search space is
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defined by a grid box encompassing the active site.

e Analysis of Results: The results are analyzed to identify the best binding pose based on the
binding energy (or scoring function). The interactions between 5-Aminonicotinic acid and
the amino acid residues of the protein are visualized and analyzed.

Conclusion

This guide provides a comprehensive overview of the theoretical and experimental approaches
required for a thorough investigation of 5-Aminonicotinic acid. By combining DFT calculations
for detailed molecular property analysis with molecular docking for predicting biological
interactions, and validating these findings with experimental synthesis and characterization,
researchers can gain significant insights into the potential of 5-Aminonicotinic acid in drug
development and other applications. The methodologies and illustrative data presented herein
serve as a foundational resource for initiating and conducting advanced research on this
important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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